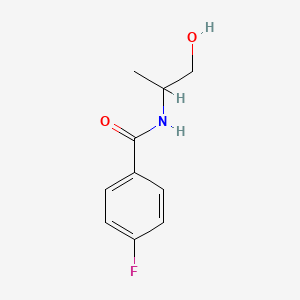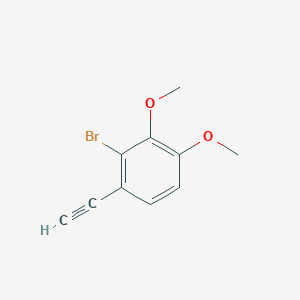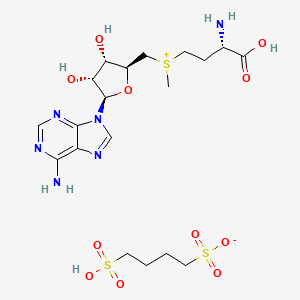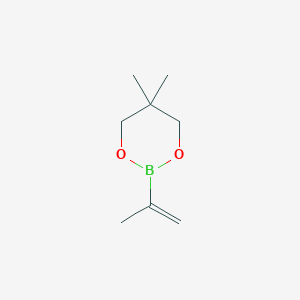
2,3,5-Trichloro-4-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,5-Trichloro-4-nitropyridine is a chlorinated nitropyridine derivative. Pyridine derivatives are significant in organic chemistry due to their wide range of applications in pharmaceuticals, agrochemicals, and other industrial products. The presence of chlorine and nitro groups in the pyridine ring enhances its reactivity and potential for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-4-nitropyridine typically involves the chlorination and nitration of pyridine derivatives. One common method involves the reaction of pyridine with chlorinating agents such as phosphorus oxychloride, followed by nitration using nitric acid and a dehydrating agent . Another approach includes the use of polychloropyridine derivatives with oxidative agents like trifluoroperacetic acid .
Industrial Production Methods: Industrial production of this compound often employs continuous flow synthesis techniques to ensure high yield and purity. This method involves the controlled addition of reagents and precise temperature management to optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 2,3,5-Trichloro-4-nitropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The electron-deficient nature of the pyridine ring makes it highly reactive towards nucleophiles.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as ammonia, amines, and thiols are used under mild to moderate conditions.
Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon) is commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate can be employed.
Major Products:
Nucleophilic Substitution: Products include various substituted pyridines depending on the nucleophile used.
Reduction: The primary product is 2,3,5-Trichloro-4-aminopyridine.
Oxidation: Products vary based on the specific oxidizing agent and conditions used.
Scientific Research Applications
2,3,5-Trichloro-4-nitropyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds and heterocycles.
Biology: The compound is used in the study of enzyme
Properties
Molecular Formula |
C5HCl3N2O2 |
|---|---|
Molecular Weight |
227.43 g/mol |
IUPAC Name |
2,3,5-trichloro-4-nitropyridine |
InChI |
InChI=1S/C5HCl3N2O2/c6-2-1-9-5(8)3(7)4(2)10(11)12/h1H |
InChI Key |
ABXQHMCSZHOAGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Cl)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


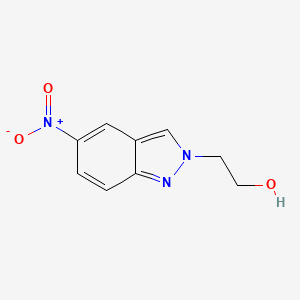
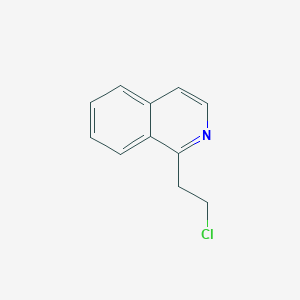
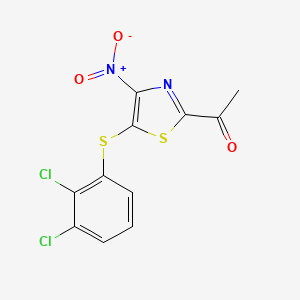
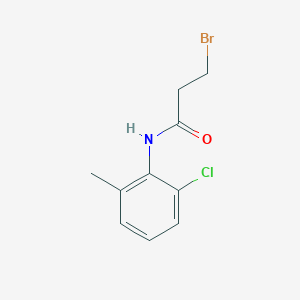

![6-Chloro-1-methylpyrrolo[1,2-a]pyrazine](/img/structure/B12968612.png)
